Ethyl ricinoleate
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Overview
Description
Ethyl ricinoleate is an ester derived from ricinoleic acid, which is a major component of castor oil. It is a long-chain fatty acid ester with the chemical formula C20H38O3.
Mechanism of Action
Target of Action
Ethyl ricinoleate is a derivative of ricinoleic acid, which is a monounsaturated, 18-carbon fatty acid It’s known that fatty acids can interact with a variety of cellular components, including cell membranes, enzymes, and receptors, influencing their function and contributing to various biological processes .
Biochemical Pathways
For instance, they are involved in the production of eicosanoids, a class of signaling molecules that regulate inflammation, immunity, and other physiological processes . Additionally, ricinoleic acid, from which this compound is derived, has been used for the synthesis of biodegradable polymers .
Pharmacokinetics
The deposition of hydroxystearic acid (HSA) and its metabolites, including hydroxypalmitic acid, hydroxymyristic acid, and hydroxylauric acid, was detected in abdominal fat and other body lipids
Result of Action
Given its fatty acid nature, it may influence cell membrane integrity, enzyme activity, and receptor signaling, among other cellular processes
Action Environment
The action of this compound, like other fatty acids, can be influenced by various environmental factors. For instance, temperature can affect the fluidity of fatty acids and their derivatives, which in turn can influence their interaction with cellular components . Additionally, the presence of other compounds in the environment, such as other fatty acids, can affect the action of this compound .
Biochemical Analysis
Biochemical Properties
It is known that it is a hydroxy fatty acid ethyl ester derived from castor oil . The exact enzymes, proteins, and other biomolecules that Ethyl ricinoleate interacts with are yet to be identified.
Molecular Mechanism
It is known that the hydroformylation of this compound shows selectivity for cyclization of the carbon chain because of the reaction of the hydroxyl group with the formyl group
Temporal Effects in Laboratory Settings
A study on the hydrohydroxymethylation of this compound showed that by optimizing the reaction conditions, yields in alcohols of 74% and 80% were reached for castor oil and this compound, respectively .
Metabolic Pathways
It is known that ricinoleic acid, from which this compound is derived, can serve as a substrate for the synthesis of conjugated linoleic acids .
Preparation Methods
Ethyl ricinoleate can be synthesized through several methods. One common method involves the esterification of ricinoleic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester . Another method involves the transesterification of castor oil with ethanol, using a base catalyst like sodium ethoxide . Industrial production often employs similar methods but on a larger scale, with additional purification steps to ensure high purity of the final product .
Chemical Reactions Analysis
Ethyl ricinoleate undergoes various chemical reactions, including:
Hydrohydroxymethylation: This reaction involves the conversion of carbon-carbon double bonds into primary alcohols via a tandem hydroformylation/hydrogenation sequence.
Oxidation: this compound can be oxidized to produce various oxygenated derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: The ester can be reduced to its corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: This compound can undergo substitution reactions, particularly at the hydroxyl group, to form various derivatives.
Scientific Research Applications
Ethyl ricinoleate has numerous applications in scientific research and industry:
Biolubricants: Due to its excellent lubricity and biodegradability, this compound is used as a biolubricant in various mechanical systems.
Polymer Synthesis: It serves as a building block for the synthesis of bio-based polyesters and polyurethanes.
Pharmaceuticals: this compound is used in the formulation of certain pharmaceuticals due to its emollient properties.
Cosmetics: It is also used in cosmetic formulations for its moisturizing and skin-conditioning properties.
Comparison with Similar Compounds
Ethyl ricinoleate is unique compared to other similar compounds due to its hydroxyl group and long aliphatic chain. Similar compounds include:
Mthis compound: Similar in structure but with a methyl ester group instead of an ethyl ester group.
Ricinoleic acid: The parent compound of this compound, which lacks the ester group.
12-Hydroxystearic acid: A saturated fatty acid with a hydroxyl group, used in similar applications but with different properties.
This compound stands out due to its combination of hydroxyl functionality and ester group, making it versatile for various applications.
Properties
CAS No. |
55066-53-0 |
---|---|
Molecular Formula |
C20H38O3 |
Molecular Weight |
326.5 g/mol |
IUPAC Name |
ethyl (E,12R)-12-hydroxyoctadec-9-enoate |
InChI |
InChI=1S/C20H38O3/c1-3-5-6-13-16-19(21)17-14-11-9-7-8-10-12-15-18-20(22)23-4-2/h11,14,19,21H,3-10,12-13,15-18H2,1-2H3/b14-11+/t19-/m1/s1 |
InChI Key |
AZXVZUBIFYQWJK-FIIODCPWSA-N |
Isomeric SMILES |
CCCCCC[C@H](C/C=C/CCCCCCCC(=O)OCC)O |
SMILES |
CCCCCCC(CC=CCCCCCCCC(=O)OCC)O |
Canonical SMILES |
CCCCCCC(CC=CCCCCCCCC(=O)OCC)O |
55066-53-0 | |
Synonyms |
(+)-Ethyl ricinoleate; Neoricin |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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